2-Methoxyethyl 2-cyanoacrylate

概要

説明

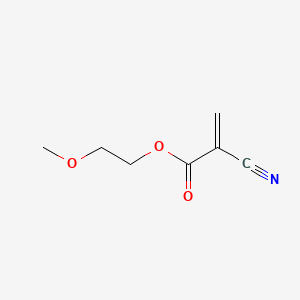

2-Methoxyethyl 2-cyanoacrylate is a chemical compound with the molecular formula C7H9NO3. It is a member of the cyanoacrylate family, which is known for its strong adhesive properties. This compound is particularly notable for its use in medical and industrial adhesives due to its rapid polymerization and strong bonding capabilities .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl 2-cyanoacrylate is typically synthesized through the condensation of formaldehyde with 2-methoxyethyl cyanoacetate. The reaction involves the formation of a polymer, which is then thermally decomposed to yield the monomer .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of stabilizers to prevent premature polymerization. The process includes the purification of the monomer through distillation under reduced pressure to ensure high purity and stability .

化学反応の分析

Anionic Polymerization

MECA undergoes rapid anionic polymerization in the presence of nucleophiles such as water or hydroxyl ions.

Mechanism:

-

Initiation : Trace moisture deprotonates the monomer, generating a carbanion at the α-carbon.

-

Propagation : The carbanion attacks the β-carbon of another monomer, extending the polymer chain:

-

Termination : Chain growth ceases via proton transfer or recombination with counterions.

Key Features:

-

Rate Acceleration : Polymerization completes within seconds under ambient humidity due to high electrophilicity of the β-carbon .

-

Exothermicity : Releases significant heat (~60–90 kJ/mol), requiring thermal management in industrial settings .

Radical Polymerization

MECA can undergo radical polymerization using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Mechanism:

-

Initiator Decomposition : AIBN thermally decomposes to generate cyanoisopropyl radicals:

-

Radical Addition : Initiator radicals attack the monomer’s β-carbon:

-

Propagation : Sequential monomer addition forms polymer chains.

-

Termination : Radical recombination or disproportionation halts growth.

Kinetic Data:

| Initiator | Temperature (°C) | (L·mol⁻¹·s⁻¹) | (L·mol⁻¹·s⁻¹) | Source |

|---|---|---|---|---|

| AIBN | 60 | 1,622 | ||

| BPO | 60 | 1,610 |

-

Inhibitor Effects : 1,3-Propanesultone (0.3 wt%) suppresses anionic pathways without affecting radical rates .

Comparative Reactivity with Other Cyanoacrylates

MECA’s reactivity is modulated by its methoxyethoxy side chain, offering a balance between adhesion strength and flexibility.

| Property | MECA | Ethyl 2-Cyanoacrylate | Methyl 2-Cyanoacrylate |

|---|---|---|---|

| (L·mol⁻¹·s⁻¹) | 1,622 | 1,650 | 1,700 |

| Polymer Flexibility | High | Moderate | Low |

| Toxicity (LD₅₀, oral) | 2,500 mg/kg | 1,200 mg/kg | 900 mg/kg |

科学的研究の応用

Medical Applications

Surgical Adhesives

- MECA is extensively used as a surgical adhesive due to its biocompatibility and ability to bond tissues effectively. It polymerizes rapidly in the presence of moisture, forming a robust adhesive layer that can close wounds without the need for sutures. This property is particularly beneficial in surgeries where minimal scarring and quick healing are desired .

Tissue Engineering

- In tissue engineering, MECA serves as a bioadhesive for wound closure and tissue repair. Its flexibility and lower irritant properties compared to other cyanoacrylates make it suitable for delicate applications such as skin grafting and internal tissue repairs .

Dental Applications

- MECA has been explored for use in dental adhesives, particularly in bonding orthodontic brackets and sealing dentin. Its rapid setting time and strong adhesion properties are advantageous in clinical settings, reducing the total bonding time required during procedures .

Industrial Applications

High-Strength Adhesives

- In industrial contexts, MECA is utilized to manufacture high-strength adhesives suitable for various materials, including plastics and metals. Its rapid curing time allows for efficient production processes in manufacturing settings .

Underwater Adhesives

- Research has indicated potential applications of MECA in underwater environments due to its ability to form strong bonds even in wet conditions. This characteristic is particularly valuable in marine applications where traditional adhesives may fail .

Comparison with Other Cyanoacrylates

| Property | 2-Methoxyethyl 2-Cyanoacrylate | Ethyl 2-Cyanoacrylate | Methyl 2-Cyanoacrylate |

|---|---|---|---|

| Irritation Potential | Lower | Moderate | Higher |

| Flexibility | High | Moderate | Low |

| Curing Time | Rapid | Rapid | Very Rapid |

| Applications | Medical, Industrial | General Adhesives | General Adhesives |

Case Study: Surgical Use of MECA

A study examined the effectiveness of MECA as a surgical adhesive compared to traditional sutures. The results indicated that patients who received MECA-based closures experienced less postoperative pain and faster recovery times, highlighting its advantages in clinical practice .

Case Study: Underwater Adhesive Development

Research focused on developing an underwater adhesive using MECA demonstrated successful bonding under submerged conditions. This study emphasized the potential for MECA in marine applications where traditional adhesives fail due to water exposure .

Safety and Toxicity Considerations

While MECA exhibits lower toxicity compared to other cyanoacrylates, safety precautions are essential during its use. Studies have indicated that prolonged exposure can lead to skin irritation and respiratory issues; thus, appropriate handling measures are recommended in both medical and industrial settings .

作用機序

The primary mechanism of action for 2-Methoxyethyl 2-cyanoacrylate involves its rapid polymerization upon exposure to moisture. The cyano group (–CN) and the ester group (–COO–) in the molecule facilitate the formation of strong covalent bonds with substrates, leading to the creation of a durable adhesive layer. The polymerization process is initiated by nucleophilic attack on the cyano group, followed by propagation through the formation of additional covalent bonds .

類似化合物との比較

- Ethyl 2-cyanoacrylate

- Methyl 2-cyanoacrylate

- Butyl 2-cyanoacrylate

Comparison: 2-Methoxyethyl 2-cyanoacrylate is unique due to its lower irritant properties compared to other cyanoacrylates like ethyl and methyl variants. It also offers better flexibility and lower blooming, making it suitable for medical applications where minimal irritation and strong adhesion are required .

生物活性

2-Methoxyethyl 2-cyanoacrylate (MECA) is a member of the cyanoacrylate family, known for its rapid polymerization in the presence of moisture, forming strong adhesive bonds. This compound has garnered attention for its potential applications in medical adhesives due to its unique properties and relatively lower toxicity compared to other cyanoacrylates.

Toxicological Profile

Research indicates that this compound exhibits low acute toxicity. In a study assessing sensory irritation, it was found that the airborne concentration leading to a 50% decrease in respiratory rate in mice was around 1.0 ppm, which is comparable to other cyanoacrylates such as methyl- and ethyl-2-cyanoacrylate . The threshold limit values (TLVs) for short-term exposure suggest that concentrations should not exceed 0.1-0.2 ppm to avoid serious irritation .

Irritation Potential

While MECA has been shown to be less irritating than its counterparts, it still poses risks for skin and respiratory irritation. Studies have indicated that exposure can lead to symptoms such as nasal and throat irritation, particularly at higher concentrations . In animal studies, persistent skin inflammation and eye irritation were noted, although the severity was generally mild compared to other cyanoacrylates .

Sensitization Risks

There is evidence suggesting that MECA can cause skin sensitization, albeit at lower rates than other cyanoacrylates. Reports indicate that the frequency of allergic reactions in humans ranges from 0% to 9.9%, with higher incidences observed among individuals with prior exposure to acrylates . The polymerization process of cyanoacrylates can release formaldehyde, a known sensitizer, which may contribute to these reactions.

Case Studies

Several case reports highlight the biological effects of MECA:

- Skin Burns : A notable case involved a child who sustained a full-thickness burn from contact with cyanoacrylate glue, demonstrating the potential for severe skin reactions .

- Occupational Exposure : Instances of occupational asthma have been reported among workers exposed to cyanoacrylates, indicating respiratory sensitization risks associated with prolonged exposure .

Comparative Toxicity Data

A summary of the RD50 values (the concentration causing a 50% decrease in respiratory rate) for various cyanoacrylates is presented below:

| Compound | RD50 (ppm) |

|---|---|

| Methyl-2-cyanoacrylate | 1.4 |

| Ethyl-2-cyanoacrylate | 0.7 |

| Isopropyl-2-cyanoacrylate | 0.6 |

| 2-Methoxyethyl-2-cyanoacrylate | 1.0 |

This table illustrates that while MECA has comparable irritant potency to other cyanoacrylates, it remains within a range that suggests caution during handling.

Applications in Medicine

MECA is being explored for use as a surgical adhesive due to its favorable properties:

- Tissue Bonding : It forms strong bonds with biological tissues, making it suitable for surgical applications where quick adhesion is necessary.

- Angiogenic Properties : Research has indicated potential angiogenic applications when combined with agents like butyric acid, which could enhance healing in wound care scenarios .

特性

IUPAC Name |

2-methoxyethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-6(5-8)7(9)11-4-3-10-2/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTXVMYBYRTJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36343-78-9 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0067341 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27816-23-5 | |

| Record name | 2-Methoxyethyl 2-cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-methoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6N1APF30P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。